molecular formula C27H27N3O4 B2663513 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide CAS No. 1024448-61-0

2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Cat. No.: B2663513
CAS No.: 1024448-61-0
M. Wt: 457.53
InChI Key: IDAAVYAPFQYKCT-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzodioxole ring, a pyridine ring, and a tetrahydroisoquinoline core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling with the tetrahydroisoquinoline core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, often involving the conversion of carbonyl groups to alcohols.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its biological activity has been explored for potential therapeutic applications, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research has investigated its potential as a drug candidate for treating various diseases, leveraging its ability to interact with specific molecular targets.

    Industry: The compound’s properties may be utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The compound’s structure allows it to fit into binding sites of target molecules, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
  • 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide lies in its specific arrangement of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a distinct and valuable compound for research and application.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-1-oxo-3-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-17(2)11-13-29-26(31)24-20-7-3-4-8-21(20)27(32)30(25(24)18-6-5-12-28-15-18)19-9-10-22-23(14-19)34-16-33-22/h3-10,12,14-15,17,24-25H,11,13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAAVYAPFQYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1C(N(C(=O)C2=CC=CC=C12)C3=CC4=C(C=C3)OCO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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